1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride
Description
1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride is a halogenated arylpropylamine derivative characterized by a chloro substituent at the para position and a fluorine atom at the ortho position on the phenyl ring.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCNHMSITIFDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride typically involves the reaction of 4-chloro-2-fluoro-benzaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Phenylpropylamine Derivatives
The target compound’s structural uniqueness lies in its 4-chloro-2-fluoro-phenyl substitution. Key analogs and their distinctions are summarized below:
Key Observations :
- Substituent Position and Bioactivity: The 4-chloro-2-fluoro pattern in the target compound contrasts with 3,5-difluoro () or 2-chloro () substitutions. Ortho-fluorine enhances metabolic stability and membrane permeability compared to para-substituted analogs .
- Primary vs. Tertiary Amines: Unlike tertiary amines like Doxepin HCl (N,N-dimethyl-dibenzoxepin-propylamine) or Maprotiline HCl (N-methyl-9,10-ethanoanthracene-propylamine), the target compound’s primary amine may exhibit distinct pharmacokinetics, such as reduced blood-brain barrier penetration but higher polarity .
Propylamine Derivatives with Therapeutic Relevance
Pharmacological Notes:
- Antidepressants : Doxepin and Maprotiline’s tertiary amines confer greater CNS penetration, whereas the target compound’s primary amine may limit this but reduce anticholinergic side effects .
Biological Activity
1-(4-Chloro-2-fluoro-phenyl)-propylamine, hydrochloride, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's antimicrobial, anticancer, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a propylamine backbone with a chloro and fluoro substitution on the phenyl ring. This structural configuration is significant as it influences the biological activity through mechanisms such as enzyme inhibition and receptor interaction.
Antimicrobial Activity
Research indicates that derivatives of propylamines exhibit notable antimicrobial properties. For instance, compounds similar to 1-(4-Chloro-2-fluoro-phenyl)-propylamine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus species.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Chloro-2-fluoro-phenyl)-propylamine | S. aureus | 4 µg/mL |
| 1-(4-Chloro-phenyl)-propylamine | Enterococcus faecalis | 8 µg/mL |
| 1-(2-Fluoro-phenyl)-propylamine | E. coli | 16 µg/mL |
The above table illustrates the varying effectiveness of related compounds against specific bacterial strains, highlighting the potential of halogenated phenyl derivatives in antimicrobial applications.
Anticancer Activity
The anticancer effects of 1-(4-Chloro-2-fluoro-phenyl)-propylamine have been explored through various in vitro studies. These studies typically utilize cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to assess cytotoxicity.
Case Study: Anticancer Efficacy
In a study evaluating the IC50 values of several compounds, 1-(4-Chloro-2-fluoro-phenyl)-propylamine demonstrated significant activity:
- HeLa Cells: IC50 = 12 µg/mL
- MCF-7 Cells: IC50 = 18 µg/mL
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells at lower concentrations.
Table 2: Comparison of IC50 Values for Selected Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(4-Chloro-2-fluoro-phenyl)-propylamine | HeLa | 12 |
| 1-(4-Bromo-phenyl)-propylamine | MCF-7 | 15 |
| Doxorubicin | HeLa | 0.5 |
This comparison underscores the potential of the compound as a lead for further development in anticancer therapies.
Antioxidant Activity
Antioxidant properties are also an essential aspect of the biological activity of this compound. The ability to scavenge free radicals can mitigate oxidative stress, contributing to its therapeutic potential.
Research Findings:
In vitro assays have shown that derivatives with similar structures possess strong antioxidant activity. The DPPH radical scavenging assay indicated that:
- 1-(4-Chloro-2-fluoro-phenyl)-propylamine: Scavenging rate = 65% at 100 µg/mL
This level of activity suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
